REACTION_CXSMILES
|
[CH2:1]([N:8]([CH3:13])[CH2:9][C:10]([CH3:12])=[O:11])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[BH4-].[Na+]>CO>[CH2:1]([N:8]([CH3:13])[CH2:9][CH:10]([OH:11])[CH3:12])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N(CC(=O)C)C
|
Name
|
|
Quantity
|
854 mg
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
Add, at RT in portions
|
Type
|
STIRRING
|
Details
|
Stir for 30 min at RT
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
for a further 30 min under reflux
|
Duration
|
30 min
|
Type
|
CONCENTRATION
|
Details
|
Concentrate by evaporation
|
Type
|
EXTRACTION
|
Details
|
Extract twice with ethyl acetate
|
Type
|
WASH
|
Details
|
wash the combined organic phases once with satd
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
sodium hydrogencarbonate solution, dry over magnesium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrate by evaporation
|
Type
|
CUSTOM
|
Details
|
7.80 g (81.9% of theor.) of the target compound is obtained without further purification
|
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)N(CC(C)O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]([N:8]([CH3:13])[CH2:9][C:10]([CH3:12])=[O:11])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[BH4-].[Na+]>CO>[CH2:1]([N:8]([CH3:13])[CH2:9][CH:10]([OH:11])[CH3:12])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N(CC(=O)C)C
|
Name
|
|
Quantity
|
854 mg
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
Add, at RT in portions
|
Type
|
STIRRING
|
Details
|
Stir for 30 min at RT
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
for a further 30 min under reflux
|
Duration
|
30 min
|
Type
|
CONCENTRATION
|
Details
|
Concentrate by evaporation
|
Type
|
EXTRACTION
|
Details
|
Extract twice with ethyl acetate
|
Type
|
WASH
|
Details
|
wash the combined organic phases once with satd
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
sodium hydrogencarbonate solution, dry over magnesium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrate by evaporation
|
Type
|
CUSTOM
|
Details
|
7.80 g (81.9% of theor.) of the target compound is obtained without further purification
|
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)N(CC(C)O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |